Cas no 1036574-05-6 (2,4,5-Trichloro-N-(2-thienylmethyl)aniline)

2,4,5-Trichloro-N-(2-thienylmethyl)aniline is a chlorinated aniline derivative featuring a thienylmethyl substituent, which enhances its utility as an intermediate in organic synthesis. The presence of three chlorine atoms on the aromatic ring increases its reactivity in electrophilic substitution reactions, while the thiophene moiety introduces potential for further functionalization. This compound is particularly valuable in the development of agrochemicals and pharmaceuticals due to its structural versatility. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for constructing complex heterocyclic systems. Proper handling is advised due to potential sensitivity to light and moisture.
2,4,5-Trichloro-N-(2-thienylmethyl)aniline structure
1036574-05-6 structure
Product name:2,4,5-Trichloro-N-(2-thienylmethyl)aniline
CAS No:1036574-05-6
MF:C11H8Cl3NS
MW:292.611918449402
CID:3046942
PubChem ID:28308318

2,4,5-Trichloro-N-(2-thienylmethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,4,5-Trichloro-N-(2-thienylmethyl)aniline
    • 2-Thiophenemethanamine, N-(2,4,5-trichlorophenyl)-
    • AKOS005295237
    • 1036574-05-6
    • 2,4,5-trichloro-N-(thiophen-2-ylmethyl)aniline
    • Inchi: 1S/C11H8Cl3NS/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-16-7/h1-5,15H,6H2
    • InChI Key: HMGMZUKSTRJJSA-UHFFFAOYSA-N
    • SMILES: C1(CNC2=CC(Cl)=C(Cl)C=C2Cl)SC=CC=1

Computed Properties

  • Exact Mass: 290.944304g/mol
  • Monoisotopic Mass: 290.944304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.3Ų
  • XLogP3: 5

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 417.3±40.0 °C at 760 mmHg
  • Flash Point: 206.2±27.3 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2,4,5-Trichloro-N-(2-thienylmethyl)aniline Security Information

2,4,5-Trichloro-N-(2-thienylmethyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
031661-500mg
2,4,5-Trichloro-N-(2-thienylmethyl)aniline
1036574-05-6
500mg
3233CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
031661-500mg
2,4,5-Trichloro-N-(2-thienylmethyl)aniline
1036574-05-6
500mg
3233.0CNY 2021-07-13

Additional information on 2,4,5-Trichloro-N-(2-thienylmethyl)aniline

Professional Introduction to 2,4,5-Trichloro-N-(2-thienylmethyl)aniline (CAS No. 1036574-05-6)

2,4,5-Trichloro-N-(2-thienylmethyl)aniline is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1036574-05-6, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound consists of a benzene ring substituted with chlorine atoms at the 2, 4, and 5 positions, coupled with a thiophene-methyl group attached to the aniline moiety. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The synthesis of 2,4,5-Trichloro-N-(2-thienylmethyl)aniline involves a series of well-defined chemical reactions that highlight the compound's versatility. The process typically begins with the chlorination of aniline derivatives, followed by functional group transformations that introduce the thiophene-methyl side chain. These synthetic steps require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to optimize the synthesis pathway, demonstrating the compound's compatibility with modern synthetic methodologies.

In recent years, 2,4,5-Trichloro-N-(2-thienylmethyl)aniline has been explored for its pharmacological properties. Research indicates that this compound exhibits inhibitory activity against various enzymes and receptors relevant to human health. Specifically, studies have focused on its potential as an antimicrobial agent and a modulator of inflammatory pathways. The chlorine substituents on the benzene ring enhance its binding affinity to biological targets, while the thiophene-methyl group contributes to its metabolic stability. These characteristics make it a promising candidate for further investigation in drug discovery.

One of the most intriguing aspects of 2,4,5-Trichloro-N-(2-thienylmethyl)aniline is its role in developing next-generation therapeutics. Researchers have leveraged its structural features to design derivatives with enhanced efficacy and reduced side effects. For instance, modifications to the thiophene ring have led to compounds with improved solubility and bioavailability. Additionally, computational modeling has been utilized to predict the binding interactions between this compound and biological targets, providing insights into its mechanism of action. These advancements underscore the importance of CAS No. 1036574-05-6 in advancing pharmaceutical innovation.

The industrial significance of 2,4,5-Trichloro-N-(2-thienylmethyl)aniline extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing proprietary drugs based on this compound's scaffold. Its unique chemical profile allows for diverse applications across multiple therapeutic areas, including oncology and neurology. As regulatory pathways for new drug approvals continue to evolve, compounds like this one offer a strategic advantage for companies seeking to enter competitive markets.

The environmental impact of synthesizing and utilizing 2,4,5-Trichloro-N-(2-thienylmethyl)aniline is also a critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For example, biocatalytic methods have been explored as alternatives to traditional chemical processes. These sustainable approaches align with global initiatives to promote green chemistry and ensure that pharmaceutical production remains environmentally responsible.

In conclusion, 2,4,5-Trichloro-N-(2-thienylmethyl)aniline (CAS No. 1036574-05-6) represents a significant advancement in pharmaceutical chemistry. Its unique structure and functional properties make it a valuable tool for drug development and synthetic research. As scientific understanding continues to evolve, this compound will likely play an increasingly important role in addressing complex medical challenges worldwide.

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